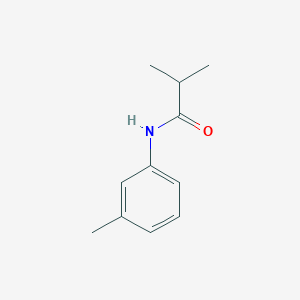
2-methyl-N-(3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-(3-methylphenyl)propanamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fragrance Development
One of the most notable applications of 2-methyl-N-(3-methylphenyl)propanamide is in the fragrance industry. The compound possesses distinct olfactory properties that can be utilized in creating perfumes and scented products.
- Odor Profile : The compound is characterized by a pleasant fruity or cassis-like odor, making it suitable for incorporation into various fragrance formulations .
- Stability : Its chemical stability allows it to maintain its scent over time, which is crucial for commercial fragrance products .
- Perfume Compositions : It has been included in various perfume compositions, where it contributes to the overall scent profile and enhances the product's appeal .
Pharmaceutical Applications
The pharmaceutical potential of this compound is being explored, particularly in drug development.
- Bioactivity : Research indicates that derivatives of this compound may exhibit bioactive properties that could be beneficial in therapeutic applications .
- Synthesis and Testing : The compound has been synthesized for use in studies assessing its efficacy as a drug candidate, particularly in the context of cancer treatment.
Agricultural Uses
In agriculture, this compound has been investigated for its potential as an insect repellent.
- Insect Repellency : The compound demonstrates insect-repellent properties comparable to well-known repellents like N,N-diethyl-m-toluamide (DEET), suggesting its utility in developing eco-friendly pest control solutions .
- Sustainability : Utilizing such compounds can contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides.
Table 1: Summary of Research Findings on this compound
Properties
CAS No. |
7146-00-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-8(2)11(13)12-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13) |
InChI Key |
OFKDADAPWXHGJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)C |
Key on ui other cas no. |
7146-00-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















